4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-11-15(2)13-19(12-14)29(27,28)23-10-9-22-20(25)16-5-7-18(8-6-16)24-21(26)17-3-4-17/h5-8,11-13,17,23H,3-4,9-10H2,1-2H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRHYNFSNYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three modular components:
- Benzamide core : Derived from 4-aminobenzoic acid.
- Cyclopropaneamide group : Introduced via amidation with cyclopropanecarbonyl chloride.
- Sulfonamidoethyl side chain : Formed by sulfonylation of ethylenediamine with 3,5-dimethylbenzenesulfonyl chloride.
Key intermediates include 4-aminobenzamide derivatives and N-substituted ethylenediamine precursors.
Preparation Methodologies
Synthesis of Benzamide Intermediate
Route 1: Acid Chloride Coupling
- 4-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Reaction with ethylenediamine in dichloromethane (DCM) yields 4-nitro-N-(2-aminoethyl)benzamide .
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-amino-N-(2-aminoethyl)benzamide .
Route 2: Ultrasound-Assisted Hydrazide Formation
Cyclopropaneamidation
Protocol A: Direct Amidation
- 4-Amino-N-(2-aminoethyl)benzamide reacts with cyclopropanecarbonyl chloride in DMF, using triethylamine as a base (0–5°C, 2 h).
- Workup involves neutralization (NaHCO₃) and recrystallization from ethanol/water (yield: 85%).
Protocol B: Activated Ester Method
Sulfonamidoethyl Functionalization
Stepwise Sulfonylation
- 4-Cyclopropaneamido-N-(2-aminoethyl)benzamide is treated with 3,5-dimethylbenzenesulfonyl chloride in pyridine/DCM (0°C, 1 h).
- Quenching with ice water followed by column chromatography (SiO₂, EtOAc/hexane) isolates the product (yield: 78%).
Optimized Conditions
- Ultrasound irradiation (40 kHz, 30 min) reduces reaction time and improves homogeneity.
- Solvent screening identifies DMF as optimal due to enhanced solubility of sulfonyl chlorides.
Analytical Validation
Spectroscopic Characterization
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
Comparative Yield Analysis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzamide formation | Ultrasound | 88 | 98 |
| Cyclopropaneamidation | HATU coupling | 92 | 99 |
| Sulfonylation | Pyridine/DCM | 78 | 95 |
Challenges and Solutions
Side Reactions
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).
- Column Chromatography : Gradient elution (EtOAc/hexane 30→70%) resolves sulfonamide regioisomers.
Industrial Scalability
Green Chemistry Approaches
Cost Analysis
- Raw material costs dominate (∼65%), with cyclopropanecarbonyl chloride being the most expensive component ($120/g).
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
Scientific Research Applications
4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, the sulfonamide group can interact with the active site of enzymes, leading to inhibition of their activity. The benzamide core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide shares structural similarities with other sulfonamide and benzamide derivatives, such as:
- N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide
- 4-(cyclopropanecarboxamido)benzamide
- N-(2-(3,5-dimethylphenylsulfonamido)ethyl)cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropane ring and a sulfonamide group in the same molecule is relatively rare and contributes to its diverse applications.
Biological Activity
4-Cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 397.56 g/mol. The compound features a cyclopropane ring, an amide functional group, and a sulfonamide moiety which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase enzymes, which are crucial for various physiological processes including pH regulation and ion transport.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative activity against certain cancer cell lines. This is likely due to its ability to interfere with cellular signaling pathways involved in cell division and survival.
- Anti-inflammatory Properties : Compounds with sulfonamide groups often display anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research findings:
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
-
Study on Anticancer Activity :
- A study investigated the effects of structurally related sulfonamide compounds on human breast cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Findings : IC50 values ranged from 10 to 30 µM for various derivatives, suggesting moderate potency against cancer cells.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of similar sulfonamide derivatives resulted in reduced edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Outcome : The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases.
-
Mechanistic Insights :
- Research focusing on the mechanism revealed that the compound induces apoptosis via the activation of caspase-3 and downregulation of Bcl-2 proteins in cancer cells.
- Implication : This suggests a dual role in both inhibition of proliferation and induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
